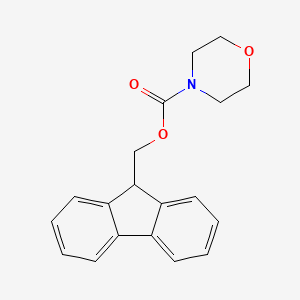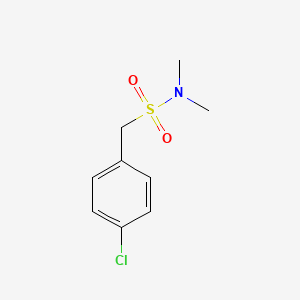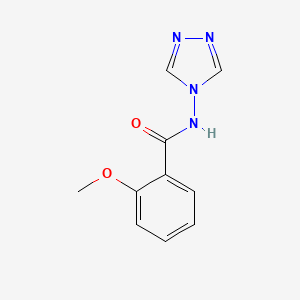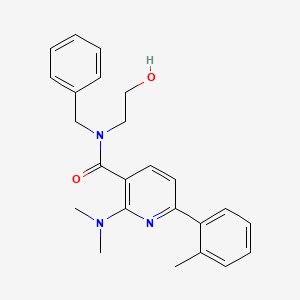![molecular formula C21H27N5O2 B5640407 (1S*,5R*)-3-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640407.png)
(1S*,5R*)-3-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a part of a broader class of chemicals known for their potential in treating cognitive deficits associated with psychiatric or neurological conditions, such as schizophrenia and Alzheimer's disease. It showcases high oral bioavailability, excellent brain penetration, and has shown efficacy in in vivo models related to cognitive functions (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis process of such compounds often involves multi-step reactions, starting from basic heterocyclic structures and incorporating various functional groups to achieve the desired molecular framework. Techniques like ultrasound-promoted synthesis have been utilized for the efficient construction of complex molecules, demonstrating the versatility and creativity in synthetic chemistry (Nikpassand et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational methods, provides insights into the spatial arrangement of atoms within the compound. This analysis is crucial for understanding the compound's interaction with biological targets. For instance, the detailed structural elucidation of related heterocyclic compounds has been achieved, offering a foundation for interpreting the behavior of our compound of interest (Shen et al., 2012).
Chemical Reactions and Properties
Chemical properties of such compounds are largely influenced by their functional groups and molecular architecture. Reactions involving heterocyclic compounds like the one often involve nucleophilic attacks, cycloadditions, and other transformations that are pivotal in the synthesis of pharmacologically active molecules (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular structure. These properties are essential for drug formulation and delivery. Studies on similar compounds have detailed their crystalline architectures and how supramolecular interactions influence their physical state (Zhu et al., 2014).
Chemical Properties Analysis
The chemical behavior, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, is critical for further derivatization and therapeutic application. For example, the reactivity of pyrazolo[3,4-b]pyridines with nucleophiles and their potential in generating diverse therapeutic agents has been extensively studied (Donaire-Arias et al., 2022).
properties
IUPAC Name |
(1S,5R)-3-(5-methyl-1-propylpyrazole-4-carbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-3-10-26-15(2)19(11-23-26)21(28)24-12-16-7-8-18(14-24)25(20(16)27)13-17-6-4-5-9-22-17/h4-6,9,11,16,18H,3,7-8,10,12-14H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZZISWVXGBFN-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(5-methyl-1-propylpyrazole-4-carbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)

![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)

![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)
![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5640396.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)

![2-[(4-methoxy-2-pyridinyl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone dihydrochloride](/img/structure/B5640413.png)
![8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5640416.png)
![2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5640426.png)